1-(5-methyl-4-isoxazolyl)-1-ethanone O-(2,4-dichlorobenzyl)oxime
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Overview
Description
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(2,4-dichlorobenzyl)oxime is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-4-isoxazolyl)-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones.
Methylation: The 5-position of the isoxazole ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Ethanone Formation: The ethanone moiety is introduced through the oxidation of the corresponding alcohol or aldehyde.
Oxime Formation: The oxime group is introduced by reacting the ethanone with hydroxylamine under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the oxime group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(5-methyl-4-isoxazolyl)-1-ethanone carboxylic acid
Reduction: 1-(5-methyl-4-isoxazolyl)-1-ethanone amine
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-methyl-4-isoxazolyl)-1-ethanone O-(2,4-dichlorobenzyl)oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group, in particular, plays a crucial role in its biological activity, often acting as a ligand for metal ions or interacting with enzymes.
Comparison with Similar Compounds
Isoxazole derivatives: Other isoxazole derivatives with varying substituents on the ring.
Oxime-containing compounds: Compounds with oxime groups in different positions or with different substituents.
Uniqueness: 1-(5-methyl-4-isoxazolyl)-1-ethanone O-(2,4-dichlorobenzyl)oxime stands out due to its specific combination of the isoxazole ring, ethanone group, and dichlorobenzyl oxime moiety, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(5-methyl-1,2-oxazol-4-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8(12-6-16-19-9(12)2)17-18-7-10-3-4-11(14)5-13(10)15/h3-6H,7H2,1-2H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWDMSNUWWVPQW-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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